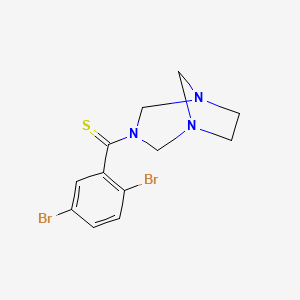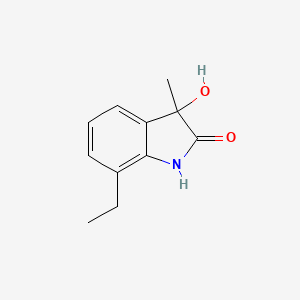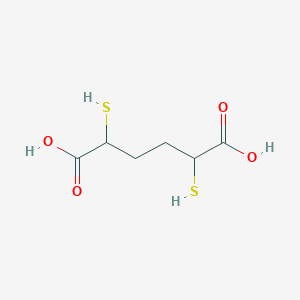
2,5-Dimercaptohexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimercaptoadipic acid is a bifunctional compound that contains both dithiol and dicarboxylic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimercaptoadipic acid can be synthesized through a multi-step process starting from adipic acid. The key steps involve bromination of adipic acid to form 2,5-dibromoadipic acid, followed by substitution reactions to introduce the mercapto groups . The reaction conditions typically involve the use of reagents such as potassium ethyl xanthate and ammonium hydroxide, with careful control of temperature and pH to ensure high yields .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimercaptoadipic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product .
化学反应分析
Types of Reactions
2,5-Dimercaptoadipic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to mercapto groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, esters, and amides, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5-Dimercaptoadipic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: It serves as a chelating agent for heavy metals, making it useful in studies involving metal ion interactions.
Medicine: Its chelating properties are explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: It is used in the formulation of hair waving products due to its ability to break and reform disulfide bonds in hair proteins
作用机制
The mechanism of action of 2,5-Dimercaptoadipic acid primarily involves its ability to form strong bonds with metal ions through its mercapto groups. This chelation process can effectively sequester metal ions, preventing them from participating in harmful biochemical reactions. Additionally, the compound can undergo redox reactions, which further enhances its versatility in various applications .
相似化合物的比较
Similar Compounds
2,5-Dimercaptoterephthalic acid: Similar to 2,5-Dimercaptoadipic acid, this compound also contains dithiol and dicarboxylic acid groups but has a different structural arrangement.
Thioglycolic acid: This compound is monofunctional, containing only one mercapto group and one carboxylic acid group, making it less versatile compared to 2,5-Dimercaptoadipic acid.
Uniqueness
2,5-Dimercaptoadipic acid’s bifunctional nature, with both dithiol and dicarboxylic acid groups, makes it unique and highly versatile. This allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
属性
CAS 编号 |
5139-01-5 |
|---|---|
分子式 |
C6H10O4S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
2,5-bis(sulfanyl)hexanedioic acid |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)3(11)1-2-4(12)6(9)10/h3-4,11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI 键 |
SUVZGLSQFGNBQI-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)O)S)C(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



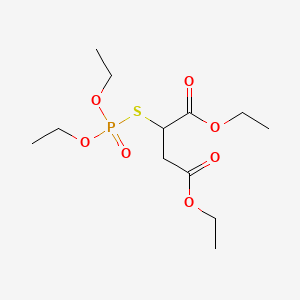
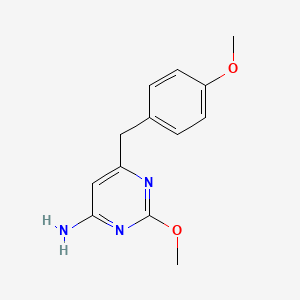
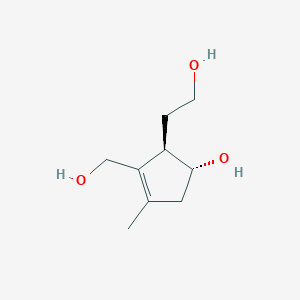
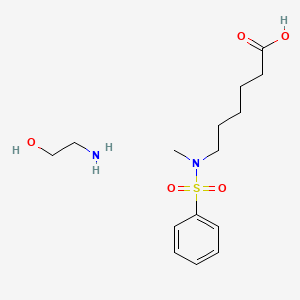
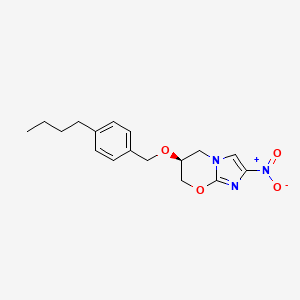


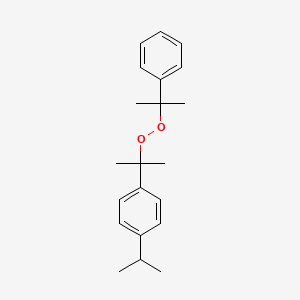
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
